molecular formula C16H17NOS2 B2763691 (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide CAS No. 1798414-21-7

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide

Cat. No.: B2763691
CAS No.: 1798414-21-7
M. Wt: 303.44
InChI Key: GIPJVWGATYPFOV-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group, an acrylamide moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Moiety: This can be achieved through the reaction of acryloyl chloride with an amine precursor.

    Substitution on the Phenyl Ring:

    Coupling with Thiophene: The final step involves coupling the thiophene ring with the acrylamide derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the specific substitution, but may include the use of halogenating agents or nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and phenyl rings can facilitate interactions with biological macromolecules through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide: Similar structure but with a different position of the thiophene ring.

    (E)-3-(4-(methylthio)phenyl)-N-(2-(furan-3-yl)ethyl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The unique combination of the methylthio-substituted phenyl ring and the thiophene ring in (E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide provides distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-N-(2-thiophen-3-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2/c1-19-15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-20-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,17,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPJVWGATYPFOV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.